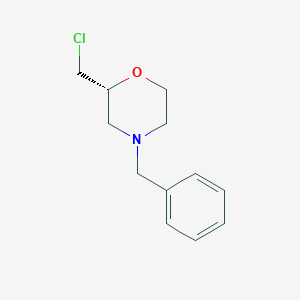

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Übersicht

Beschreibung

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chiral morpholine derivative with a chloromethyl group at the second position and a phenylmethyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available morpholine.

Phenylmethylation: The phenylmethyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The phenylmethyl group can be reduced to a phenylethyl group.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Phenylethyl derivatives.

Substitution: Various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that could lead to compounds with therapeutic effects, particularly in treating neurological disorders due to the morpholine moiety's ability to interact with neurotransmitter systems.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions, enabling the creation of various derivatives that can be used in the development of new materials or pharmaceuticals.

Biological Research

In biological studies, this compound can be utilized to explore protein-ligand interactions. The morpholine ring can mimic certain biological structures, making it useful in drug design and discovery processes.

Case Study 1: Synthesis of Novel Antidepressants

A study demonstrated the use of this compound as a precursor in synthesizing novel antidepressant compounds. The derivatives showed promising activity in inhibiting serotonin reuptake, indicating their potential as therapeutic agents for depression.

Case Study 2: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells, suggesting further exploration for anticancer drug development.

Data Table: Comparison of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing drugs | Development of new therapeutic agents |

| Organic Synthesis | Building block for complex organic molecules | Innovation in material science |

| Biological Research | Study of protein-ligand interactions | Insights into drug design |

Wirkmechanismus

The mechanism of action of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R)-2-(Chloromethyl)-4-(methyl)morpholine: Lacks the phenyl group, which may affect its reactivity and applications.

(2R)-2-(Hydroxymethyl)-4-(phenylmethyl)morpholine: Contains a hydroxymethyl group instead of a chloromethyl group, which can alter its chemical properties and reactivity.

Uniqueness

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is unique due to the presence of both chloromethyl and phenylmethyl groups, which can impart distinct chemical reactivity and potential biological activity compared to other morpholine derivatives.

Biologische Aktivität

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethyl group and a phenylmethyl moiety, contributing to its pharmacological properties. Below, we explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14ClN

- Molecular Weight : 221.7 g/mol

- CAS Number : 186293-54-9

This morpholine derivative is notable for its ability to interact with various biological targets due to the presence of the chloromethyl and phenyl groups.

The mechanism of action of this compound primarily involves its role as a monoamine transporter inhibitor . It has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, making it a candidate for treating disorders like depression and anxiety .

Key Mechanisms:

- Serotonin Transporter Inhibition : The compound exhibits significant binding affinity to the serotonin transporter, which is crucial in regulating mood and emotional responses.

- Norepinephrine Transporter Inhibition : Similar to its action on serotonin transporters, it also inhibits norepinephrine reuptake, further enhancing its antidepressant potential.

1. Antidepressant Properties

Research indicates that this compound may serve as an effective antidepressant by modulating monoamine levels in the brain.

Study Findings:

- A study conducted on animal models demonstrated that administration of this compound resulted in increased levels of serotonin and norepinephrine, correlating with improved mood and reduced anxiety-like behaviors .

2. Neuroprotective Effects

In addition to its antidepressant effects, this compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study:

- In vitro studies revealed that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting a role in neuroprotection.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2R)-4-benzyl-2-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRZZNYCOTWNN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353088 | |

| Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186293-54-9 | |

| Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.